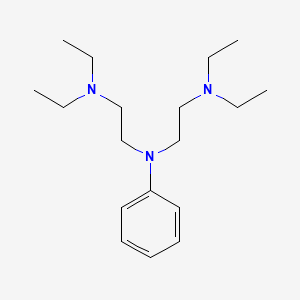
N,N-Bis(2-Diethylaminoethyl)aniline
説明
N,N-Bis(2-diethylaminoethyl)aniline is a tertiary amine derivative of aniline, featuring two 2-diethylaminoethyl groups attached to the nitrogen atom.
特性
CAS番号 |
5427-46-3 |
|---|---|
分子式 |
C18H33N3 |
分子量 |
291.5 g/mol |
IUPAC名 |
N'-[2-(diethylamino)ethyl]-N,N-diethyl-N'-phenylethane-1,2-diamine |
InChI |
InChI=1S/C18H33N3/c1-5-19(6-2)14-16-21(17-15-20(7-3)8-4)18-12-10-9-11-13-18/h9-13H,5-8,14-17H2,1-4H3 |
InChIキー |
FPVVUDMZUOYOEU-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN(CCN(CC)CC)C1=CC=CC=C1 |
正規SMILES |
CCN(CC)CCN(CCN(CC)CC)C1=CC=CC=C1 |
他のCAS番号 |
5427-46-3 |
製品の起源 |
United States |
類似化合物との比較
Substituent Effects on Electronic and Chemical Properties
The substituents on the ethyl groups significantly influence the compound’s electronic density and reactivity:
- Electron Density: NMR studies on N,N-bis(2-chloroethyl)aniline derivatives reveal that substituents like chloro reduce the lone-pair electron density at nitrogen compared to diethylamino groups, affecting reactivity in metal complexes .
- Reactivity : Hydroxyethyl groups (e.g., in N,N-Bis(2-hydroxyethyl)aniline) enable sequential derivatization, such as conversion to thioethyl or tosylethyl groups for coordination with rhenium(V) complexes .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N,N-Bis(2-Diethylaminoethyl)aniline and its analogs?
- Methodology :
- Alkylation of Aniline : Reacting aniline with 2-diethylaminoethyl halides (e.g., bromide or chloride) in the presence of a base (e.g., K₂CO₃) under reflux conditions .
- Reductive Amination : Using 2-diethylaminoethylamine and benzaldehyde derivatives, followed by hydrogenation with catalysts like Pd/C .
- Modification of Precursors : Bromination of N,N-Bis(2-hydroxyethyl)aniline derivatives using PBr₃, as demonstrated for N,N-Bis(2-bromoethyl)aniline .
- Key Considerations :
- Steric hindrance from bulky diethylamino groups may require prolonged reaction times or elevated temperatures.
- Purification via column chromatography or recrystallization (e.g., from benzene) is critical to isolate high-purity products .
Q. How can the structure of This compound be confirmed experimentally?
- Analytical Techniques :
- NMR Spectroscopy :
- ¹H NMR : Peaks for aromatic protons (δ 6.5–7.3 ppm), diethylaminoethyl CH₂ groups (δ 2.4–3.0 ppm), and ethyl CH₃ (δ 1.0–1.3 ppm) .
- ¹³C NMR : Aromatic carbons (110–150 ppm), N-bound CH₂ (50–60 ppm), and ethyl carbons (10–15 ppm for CH₃) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₁₈H₃₁N₃ (calculated MW: 289.47 g/mol).
- X-ray Crystallography : Resolve steric effects and confirm trigonal planar geometry at the nitrogen center .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of This compound in crosslinking or polymerization reactions?
- Reactivity Profile :
- The diethylamino groups act as electron-donating substituents, enhancing the nucleophilicity of the aromatic amine. This facilitates reactions with electrophiles (e.g., epoxides, acrylates) in polymer crosslinking .
- In epoxy resin systems, analogs like m-(2,3-Epoxypropoxy)-N,N-bis(2,3-epoxypropyl)aniline undergo ring-opening polymerization, catalyzed by amines or acids, to form thermosetting networks .
- Challenges :
- Steric bulk may slow reaction kinetics, requiring optimized catalysts (e.g., BF₃ complexes) or elevated temperatures.
- Side reactions (e.g., oxidation of tertiary amines) must be monitored via FT-IR or HPLC .
Q. How does This compound compare to other tertiary amines in pharmacological studies?
- Structure-Activity Relationships (SAR) :
- Anti-Adrenaline Activity : Bulky diethylamino groups may inhibit receptor binding compared to smaller analogs (e.g., N,N-Dimethylaniline), as seen in N,N-Bis(2-bromoethyl)aniline derivatives .
- Anticancer Potential : Halogenated analogs (e.g., N,N-Bis(2-chloroethyl)aniline) show alkylating activity, damaging DNA in cancer cells. The diethylaminoethyl variant could enhance cell permeability .
- Experimental Design :
- In vitro Assays : Test cytotoxicity via MTT assays against cancer cell lines (e.g., HeLa, MCF-7).
- Molecular Docking : Simulate interactions with target proteins (e.g., DNA topoisomerases) to predict efficacy .
Q. What are the stability challenges of This compound under varying experimental conditions?
- Degradation Pathways :
- Oxidative Degradation : Tertiary amines are prone to oxidation, forming N-oxides. Monitor via TLC or LC-MS during storage .
- Hydrolysis : Stable in neutral conditions but may degrade in acidic/basic media via cleavage of the C-N bond.
- Mitigation Strategies :
- Store under inert gas (N₂/Ar) at –20°C.
- Use stabilizers (e.g., BHT) in solution phases to prevent radical-mediated oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


